
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1h-pyrazole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a benzoyl group, a nitrophenyl group, and a phenyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of furan-2,3-dione with N-benzylidene-N’-(4-nitrophenyl)hydrazine . This reaction produces 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, which is then converted to its acid chloride form using thionyl chloride or oxalyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acid chloride group can react with alcohols or amines to form esters or amides.
Cyclocondensation Reactions: The compound can undergo cyclocondensation with hydrazines to form pyrazolo[3,4-d]pyridazine derivatives.
Common Reagents and Conditions
Alcohols and Amines: Used in substitution reactions to form esters and amides.
Hydrazines: Used in cyclocondensation reactions to form pyrazolo derivatives.
Major Products Formed
Ester and Amide Derivatives: Formed from substitution reactions with alcohols and amines.
Pyrazolo Derivatives: Formed from cyclocondensation reactions with hydrazines.
Wissenschaftliche Forschungsanwendungen
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid
- 4-Benzoyl-1-benzoylamino-3-(2-chlorophenyl)-2-cyano-1-methylthio-1-butene
Uniqueness
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both benzoyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
658081-82-4 |
|---|---|
Molekularformel |
C23H14ClN3O4 |
Molekulargewicht |
431.8 g/mol |
IUPAC-Name |
4-benzoyl-1-(4-nitrophenyl)-5-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C23H14ClN3O4/c24-23(29)20-19(22(28)16-9-5-2-6-10-16)21(15-7-3-1-4-8-15)26(25-20)17-11-13-18(14-12-17)27(30)31/h1-14H |
InChI-Schlüssel |
KDPWHUKAUJBFIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)Cl)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


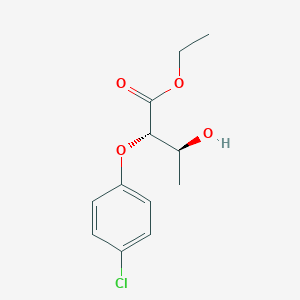
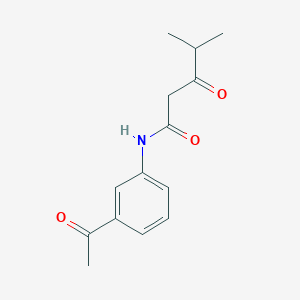

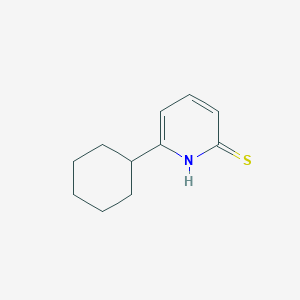
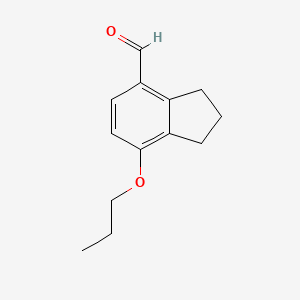
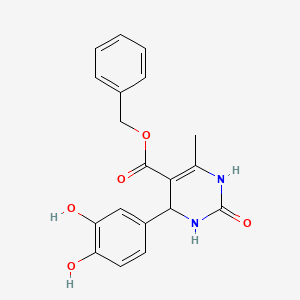
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)


![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)
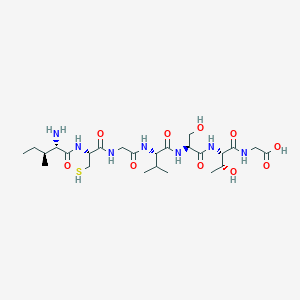
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)
